molecular formula C10H16N4 B6469759 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane CAS No. 2640953-43-9

1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane

Cat. No.: B6469759
CAS No.: 2640953-43-9
M. Wt: 192.26 g/mol
InChI Key: UMNGAANZFRSWNZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a methyl group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperazine with 4-chloropyrimidine in the presence of a base such as sodium hydride can yield the desired compound. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane
  • 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane
  • 1-Methyl-4-(pyrimidin-5-yl)-1,4-diazepane

Comparison: 1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane is unique due to the position of the pyrimidinyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-methyl-4-pyrimidin-4-yl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-5-2-6-14(8-7-13)10-3-4-11-9-12-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNGAANZFRSWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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